2-[(Chloroacetyl)amino]thiophene-3-carboxamide
Description
2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a thiophene-based derivative characterized by a chloroacetyl group attached to the amino position of the thiophene-3-carboxamide scaffold. This compound is synthesized via nucleophilic substitution reactions, often involving the reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with aromatic amines in solvents like ethylene glycol . Its molecular formula is C₇H₆ClN₂O₂S, with a molecular weight of 217.65 g/mol. Analytical data (e.g., MS: m/z 440 [M⁺]) and elemental analysis (C: 57.21%, H: 3.89%, N: 12.71%) confirm its structural integrity . The chloroacetyl group enhances electrophilic reactivity, making it a key intermediate in medicinal chemistry for targeting enzymes or receptors via covalent bonding .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-3-5(11)10-7-4(6(9)12)1-2-13-7/h1-2H,3H2,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJNLMGYISWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-69-6 | |
| Record name | 2-(2-chloroacetamido)thiophene-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(Chloroacetyl)amino]thiophene-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Common reagents used in these reactions include chloroacetyl chloride, triethylamine, hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including 2-[(Chloroacetyl)amino]thiophene-3-carboxamide. Research indicates that compounds containing thiophene moieties can act as dual inhibitors of vascular endothelial growth factor receptors (VEGFRs) and mitotic processes. For instance, derivatives of thiophene carboxamides have shown increased cytotoxicity against various cancer cell lines, including HepG-2 and HCT-116, with some compounds demonstrating higher efficacy than established treatments like Sorafenib .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A related thiophene derivative was found to selectively inhibit the growth of Mycobacterium smegmatis, demonstrating a minimum inhibitory concentration (MIC) of 50–100 µg/mL. This suggests that modifications to the thiophene structure can enhance activity against resistant strains of Mycobacterium tuberculosis as well .
Anti-inflammatory and Immunomodulatory Effects
Thiophene derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating immune responses, which could lead to new treatments for autoimmune diseases .
Agricultural Applications
Pesticide Development
The versatility of thiophene derivatives extends to agricultural applications, particularly in the development of agrochemicals. The structural characteristics of this compound make it a candidate for creating novel pesticides that target specific pathways in pests while minimizing harm to non-target organisms. The synthesis of polyfunctionalized heterocycles from this compound can lead to the discovery of new bioactive agents with insecticidal properties .
Material Science Applications
Polymer Synthesis
In material science, thiophene-based compounds are being explored for their potential in synthesizing conductive polymers. The introduction of functional groups such as chloroacetyl can modify the electronic properties of thiophenes, enhancing their conductivity and stability. This application is particularly relevant in the development of organic electronic devices .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Higher cytotoxicity against HepG-2 and HCT-116 |
| Antimicrobial agents | Effective against Mycobacterium strains | |
| Anti-inflammatory agents | Potential for treating autoimmune diseases | |
| Agricultural Chemistry | Pesticide development | Novel agrochemicals targeting specific pests |
| Material Science | Conductive polymer synthesis | Enhanced electronic properties through functionalization |
Case Studies
- Dual Inhibition Study : A study focused on synthesizing various thiophene carboxamides demonstrated that certain derivatives exhibited significant inhibition against VEGFR-2 and β-tubulin polymerization, suggesting potential for developing new anticancer therapies .
- Antimicrobial Efficacy : The investigation into the antimicrobial properties revealed that specific modifications to the thiophene structure could enhance efficacy against resistant bacterial strains, paving the way for new treatments against tuberculosis .
- Agrochemical Development : Research into the synthesis of polyfunctionalized heterocycles from this compound has led to promising candidates for novel pesticides, demonstrating effective pest control with reduced environmental impact .
Mechanism of Action
The mechanism of action of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The thiophene ring provides additional binding interactions through π-π stacking or hydrophobic interactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The chloroacetyl group distinguishes 2-[(Chloroacetyl)amino]thiophene-3-carboxamide from analogues with alternative substituents:
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: Replaces the chloroacetyl group with a 4-chlorophenyl moiety.
- 2-[(2-Chlorobenzoyl)amino]-N-phenyl-cyclohepta[b]thiophene-3-carboxamide: Incorporates a chlorobenzoyl group and a cycloheptathiophene ring. The larger aromatic system increases molecular weight (424.94 g/mol) and may improve binding affinity to hydrophobic enzyme pockets .
- 2-[(Phenoxyacetyl)amino]-cyclopenta[b]thiophene-3-carboxamide: Substitutes chloroacetyl with phenoxyacetyl, altering hydrogen-bonding capacity (Topological Polar Surface Area: 110 vs. 85 Ų for the parent compound) and reducing electrophilic reactivity .
Table 1: Substituent Impact on Key Properties
Pharmacological and Physicochemical Properties
- Electrophilic Reactivity: The chloroacetyl group in the parent compound facilitates rapid reactions with nucleophiles (e.g., thiols in BSH) via electrostatic interactions, a trait absent in non-chlorinated analogues .
- Solubility : Carboxamide derivatives generally exhibit poor aqueous solubility, but ester analogues (e.g., ethyl derivatives) show improved solubility in organic solvents .
- Thermal Stability : Melting points range widely: 162–163°C for chlorobenzoyl derivatives vs. 201–204°C for cyclohexylcarbonyl-substituted compounds , reflecting substituent-dependent crystal packing.
Biological Activity
2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a chemical compound with the molecular formula CHClNOS, known for its potential applications in biological research, particularly in proteomics and enzyme inhibition studies. This compound's unique structure, featuring both chloroacetyl and amino groups, contributes to its reactivity and biological activity.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of thiophene-3-carboxamide with chloroacetyl chloride in the presence of a base like triethylamine. The resulting compound exhibits a molecular weight of 219.67 g/mol and has been characterized for its various chemical properties, including its ability to undergo substitution, oxidation, and reduction reactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its role in proteomics and cancer research. Its mechanism of action remains partially elucidated, but it is suggested to interact with various biological targets, potentially influencing protein synthesis and degradation pathways.
While the specific targets of this compound are not fully defined, its use in proteomics indicates a role in protein-ligand interactions. The compound may act as an inhibitor in certain enzymatic pathways, which is critical for understanding its potential therapeutic applications.
Cytotoxicity Studies
A study focusing on thiophene derivatives, including compounds similar to this compound, highlighted their cytotoxic effects against cancer cell lines such as HepG-2 and HCT-116. The most active derivatives exhibited significantly higher cytotoxicity compared to standard treatments like Sorafenib. In these studies, compounds demonstrated cell cycle arrest and apoptosis induction correlated with increased p53 levels and altered Bax/Bcl-2 ratios .
Enzyme Inhibition
Research has shown that compounds related to this compound can inhibit vascular endothelial growth factor receptors (VEGFRs), which are crucial in angiogenesis and tumor growth. Compounds derived from thiophene carboxamides displayed potent inhibition against VEGFR-2 with IC values ranging from 0.59 to 1.29 μM. This suggests that the compound may be a valuable lead in developing anti-cancer agents targeting angiogenesis .
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC (μM) |
|---|---|---|---|
| This compound | Structure | Proteomics research; potential enzyme inhibitor | Unknown |
| Compound 5 | Similar to 2 | Cytotoxic against HepG-2 cells | 0.59 |
| Compound 21 | Similar to 2 | Cytotoxic against HCT-116 cells | 1.29 |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing 2-[(Chloroacetyl)amino]thiophene-3-carboxamide derivatives?
- Methodological Answer: The core scaffold is typically synthesized via coupling reactions. For example, chloroacetylation of amino-thiophene intermediates can be achieved using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF with DIEA (N,N-diisopropylethylamine) as a base . Derivatives are further functionalized via reactions with anhydrides (e.g., succinic, maleic) or acyl chlorides under reflux in dichloromethane, followed by purification via reverse-phase HPLC or recrystallization .
Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of these compounds?
- Methodological Answer:
- 1H/13C NMR : Aromatic protons in the thiophene ring appear as doublets or triplets (δ 6.5–7.5 ppm). The chloroacetyl group’s carbonyl carbon resonates at ~165–170 ppm, while the carboxamide carbonyl is observed at ~168–172 ppm .
- IR : Key peaks include C=O stretches (1650–1750 cm⁻¹ for carboxamide and chloroacetyl groups) and N–H bends (3200–3400 cm⁻¹) .
Q. What purification methods are optimal for isolating thiophene-3-carboxamide derivatives?
- Answer: Reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) is preferred for polar derivatives, achieving >95% purity. Non-polar analogs are recrystallized from methanol or ethanol .
Advanced Research Questions
Q. How do structural modifications (e.g., acyl group variations) impact antibacterial activity?
- Methodological Answer: SAR studies reveal that:
- Succinic anhydride derivatives (e.g., compound 31) show enhanced Gram-positive activity (MIC: 2–4 µg/mL) due to improved membrane penetration via carboxylate groups .
- Bulky substituents (e.g., tert-butyl in compound 3) reduce activity by steric hindrance, as seen in lower MIC values (16–32 µg/mL) .
- Electron-withdrawing groups (e.g., chloro in compound 23) increase stability but may reduce solubility, requiring formulation optimization .
Q. What experimental approaches resolve contradictions in biological activity data across analogs?
- Answer:
- Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., fixed pH, serum concentration) to account for assay variability.
- Molecular docking : Validate target engagement (e.g., bacterial dihydrofolate reductase) for analogs with divergent activity .
- Metabolic stability assays : Assess if inactive compounds are rapidly degraded in vitro, explaining false negatives .
Q. How do chloro substitutions at ortho vs. para positions influence intermolecular interactions?
- Answer:
- Ortho-chloro groups (e.g., compound 23) induce intramolecular hydrogen bonds (N–H⋯O=C), rigidifying the structure and reducing conformational flexibility, as shown by X-ray crystallography .
- Para-chloro substituents favor intermolecular H-bonding with biological targets (e.g., enzyme active sites), enhancing binding affinity .
Q. What mechanisms underlie the anti-inflammatory activity of related thiophene carboxamides?
- Methodological Answer:
- Cyclooxygenase (COX) inhibition : Assess via enzymatic assays using indomethacin as a control.
- NF-κB pathway modulation : Quantify TNF-α suppression in macrophage cell lines (IC₅₀ values correlate with substituent electronegativity) .
Key Recommendations for Researchers
- Synthesis Optimization : Use DIEA as a base for coupling reactions to minimize racemization .
- Biological Assays : Include solubility enhancers (e.g., DMSO/PEG 400) for hydrophobic analogs to avoid false negatives .
- Data Reproducibility : Standardize reaction times (e.g., 12–16 hr for anhydride reactions) and HPLC gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
